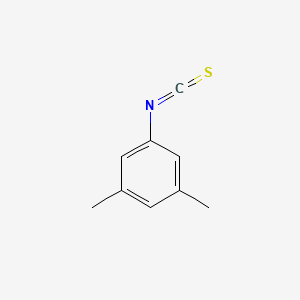

Isothiocyanate de 3,5-diméthylphényle

Vue d'ensemble

Description

3,5-Dimethylphenyl isothiocyanate is a chemical compound with the molecular formula C9H9NS and a molecular weight of 163.239 . It is also known by its IUPAC name 1-isothiocyanato-3,5-dimethylbenzene .

Synthesis Analysis

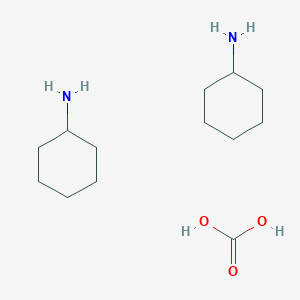

Isothiocyanates, including 3,5-Dimethylphenyl isothiocyanate, can be synthesized from amines using various methods . One common method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This can be done either as a one-pot process or a two-step approach .Molecular Structure Analysis

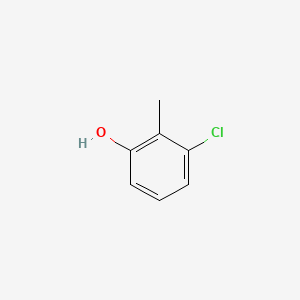

The molecular structure of 3,5-Dimethylphenyl isothiocyanate consists of a phenyl ring substituted with two methyl groups at the 3 and 5 positions and an isothiocyanate group .Physical and Chemical Properties Analysis

3,5-Dimethylphenyl isothiocyanate is a liquid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .Applications De Recherche Scientifique

Propriétés chimiques

L'isothiocyanate de 3,5-diméthylphényle a pour formule moléculaire C9H9NS et un poids moléculaire de 163.239 . C'est un liquide clair de couleur orange clair à jaune à vert .

Utilisation en chromatographie

L'une des applications de l'this compound se situe dans le domaine de la chromatographie. Il peut être utilisé pour la liaison avec des oligosaccharides et des cyclodextrines afin de créer des phases stationnaires de chromatographie chirales .

Sécurité et manipulation

Ce composé est classé comme toxique en cas d'ingestion ou d'inhalation. Il peut provoquer une irritation de la peau et des yeux, et peut provoquer une irritation respiratoire . Par conséquent, il est important de manipuler ce composé avec soin, en utilisant des gants de protection, une protection des yeux et une protection du visage .

Stockage

L'this compound doit être stocké sous gaz inerte et dans un endroit bien ventilé. Le récipient doit être gardé bien fermé .

Élimination

Le composé doit être éliminé conformément à la réglementation locale. Il est recommandé d'éliminer le contenu/conteneur dans une installation d'élimination des déchets agréée .

Safety and Hazards

3,5-Dimethylphenyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and washing face, hands, and any exposed skin thoroughly after handling .

Mécanisme D'action

Target of Action

Isothiocyanates, a class of compounds to which 3,5-Dimethylphenyl isothiocyanate belongs, are known to interact with a variety of biological targets, including proteins and enzymes . .

Mode of Action

Isothiocyanates in general are known to interact with their targets through covalent bonding, leading to changes in the target’s function

Biochemical Pathways

Isothiocyanates are known to affect various biochemical pathways, including those involved in inflammation and apoptosis . It is possible that 3,5-Dimethylphenyl isothiocyanate affects similar pathways, but specific studies are needed to confirm this.

Result of Action

Given the known activities of isothiocyanates, it is possible that 3,5-Dimethylphenyl isothiocyanate could have anti-inflammatory and pro-apoptotic effects , but specific studies are needed to confirm this.

Analyse Biochimique

Biochemical Properties

They can modulate many intracellular targets including cytochrome P450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Cellular Effects

Isothiocyanates have been shown to have a time- and concentration-dependent inhibition on cell proliferation . They can also influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Isothiocyanates have been shown to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Isothiocyanates have been shown to have chemopreventive effects in animal models of cancer .

Metabolic Pathways

Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione, followed by enzymatic degradation and N-acetylation .

Transport and Distribution

Isothiocyanates are known to interact with various transporters and binding proteins .

Subcellular Localization

Isothiocyanates are known to affect the activity or function of various cellular compartments or organelles .

Propriétés

IUPAC Name |

1-isothiocyanato-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMXCADWIFIJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193111 | |

| Record name | 3,5-Dimethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40046-30-8 | |

| Record name | 3,5-Dimethylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040046308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylphenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

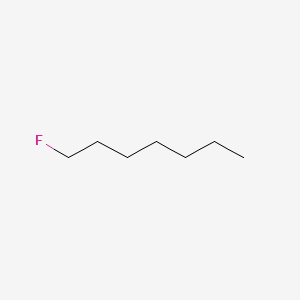

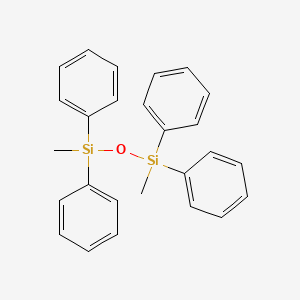

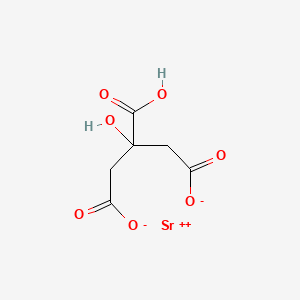

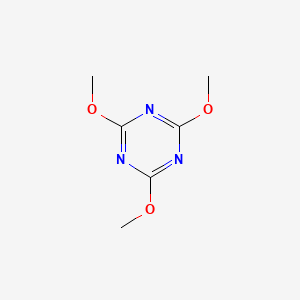

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.